4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester
Overview
Description
4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further linked to a carboxylic acid tert-butyl ester. It is widely used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of benzhydryl chloride with piperazine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is employed in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydryl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. This combination allows the compound to modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
Uniqueness
4-Benzhydryl-piperazine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of a benzhydryl group and a piperazine ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-benzhydrylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)24-16-14-23(15-17-24)20(18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBVGHAERGMNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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